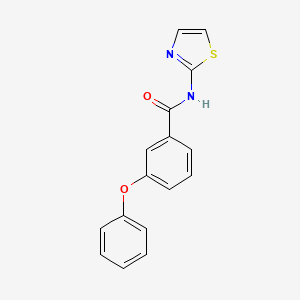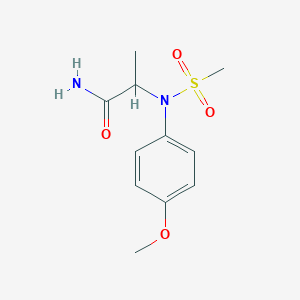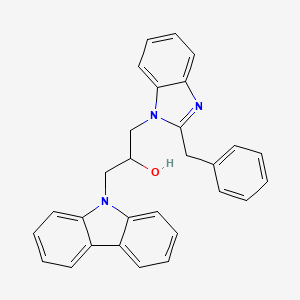![molecular formula C23H36N4O2 B5073150 (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[1-(3-methylbutyl)benzimidazol-2-yl]methyl]piperidin-3-ol](/img/structure/B5073150.png)
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[1-(3-methylbutyl)benzimidazol-2-yl]methyl]piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[1-(3-methylbutyl)benzimidazol-2-yl]methyl]piperidin-3-ol is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and a hydroxyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[1-(3-methylbutyl)benzimidazol-2-yl]methyl]piperidin-3-ol typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzimidazole Moiety: This step may involve the condensation of o-phenylenediamine with a carboxylic acid derivative.
Attachment of the Hydroxyl Group: This can be done through selective hydroxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the benzimidazole or piperidine rings.
Substitution: Various substitution reactions can be performed on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[1-(3-methylbutyl)benzimidazol-2-yl]methyl]piperidin-3-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[1-(3-methylbutyl)benzimidazol-2-yl]methyl]piperidin-3-ol: Similar compounds might include other piperidine derivatives or benzimidazole-containing molecules.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups and stereochemistry, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[1-(3-methylbutyl)benzimidazol-2-yl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O2/c1-17(2)7-14-27-20-6-4-3-5-19(20)24-23(27)16-25-11-10-21(22(29)15-25)26-12-8-18(28)9-13-26/h3-6,17-18,21-22,28-29H,7-16H2,1-2H3/t21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPNROHMLYCVDC-FGZHOGPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CN3CCC(C(C3)O)N4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CN3CC[C@H]([C@@H](C3)O)N4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[7-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-5-yl](4-methylpiperazino)methanone](/img/structure/B5073075.png)


![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE](/img/structure/B5073096.png)
![1-(hydroxymethyl)-4-(4-methoxyphenyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5073100.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2,3-dihydro-1H-inden-2-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5073111.png)
![N-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]-(5-methylthiophen-2-yl)methyl]-4-methylaniline](/img/structure/B5073119.png)
![ethyl 4-(2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)benzoate](/img/structure/B5073126.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5073127.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5073157.png)

![METHYL 2-[(2-{[2-(PROPIONYLAMINO)BENZOYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE](/img/structure/B5073166.png)
![2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-1-(3-nitrophenyl)ethanone](/img/structure/B5073172.png)
